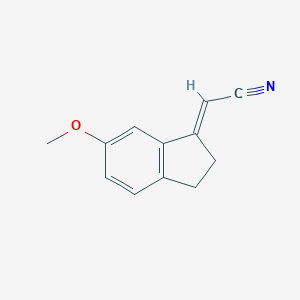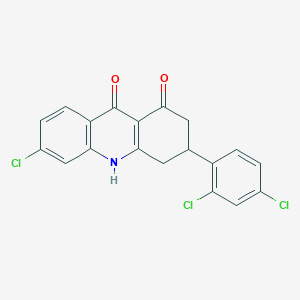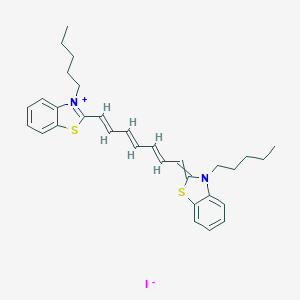
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide is a synthetic compound that has gained attention in scientific research due to its potential biological and medical applications. This compound is commonly known as "Pentamethylbenzothiazolium iodide" or "PMBTI" and is a derivative of benzothiazole.
Mécanisme D'action
PMBTI binds to amyloid protein aggregates through a process known as π-π stacking. This interaction is highly specific and selective, allowing PMBTI to differentiate between amyloid protein aggregates and other proteins in the body. Once bound, PMBTI emits a fluorescent signal that can be detected using various imaging techniques.
Effets Biochimiques Et Physiologiques
PMBTI has minimal biochemical and physiological effects on the body. It does not interact with other proteins or enzymes in the body and is quickly eliminated through normal metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
PMBTI has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid protein aggregates. It is also easy to use and can be detected using various imaging techniques. However, PMBTI has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for PMBTI research. These include the development of new imaging techniques for the detection of amyloid protein aggregates, the optimization of PMBTI synthesis methods, and the exploration of PMBTI's potential applications in other areas of scientific research. Additionally, PMBTI could be used as a tool for the development of new drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
PMBTI is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-pentyl-2-aminobenzothiazole with 3-pentyl-2-bromo-1,3,5-heptatriene in the presence of a palladium catalyst. The resulting product is further reacted with iodine to obtain PMBTI.
Applications De Recherche Scientifique
PMBTI has shown promising results in scientific research as a fluorescent probe for the detection of amyloid protein aggregates. Amyloid protein aggregates are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PMBTI has been shown to selectively bind to amyloid protein aggregates and emit a fluorescent signal, making it a useful tool for the early detection and diagnosis of these diseases.
Propriétés
Numéro CAS |
159021-02-0 |
|---|---|
Nom du produit |
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide |
Formule moléculaire |
C31H37IN2S2 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
3-pentyl-2-[(2E,4E,6E)-7-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H37N2S2.HI/c1-3-5-16-24-32-26-18-12-14-20-28(26)34-30(32)22-10-8-7-9-11-23-31-33(25-17-6-4-2)27-19-13-15-21-29(27)35-31;/h7-15,18-23H,3-6,16-17,24-25H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LMEUJOYPQQOSLU-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES canonique |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
Synonymes |
3,3'-dipentylthiacarbocyanine 3,3'-dipentylthiacarbocyanine iodide DiSC5(3) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
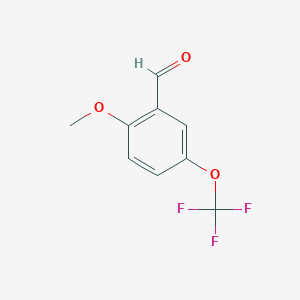
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
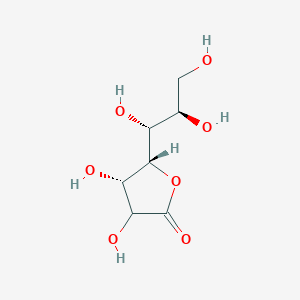
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
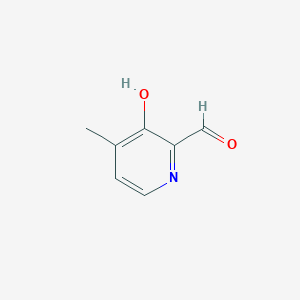
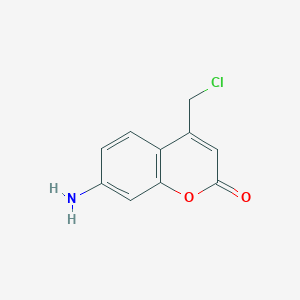
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
